
2-(5-Chloro-2-fluorophenyl)-2-methylpropanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Chloro-2-fluorophenyl)-2-methylpropanenitrile is an organic compound with a complex structure that includes a chloro and fluoro-substituted phenyl ring attached to a nitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloro-2-fluorophenyl)-2-methylpropanenitrile typically involves the reaction of 5-chloro-2-fluorobenzonitrile with appropriate reagents under controlled conditions. One common method involves the use of a Grignard reagent, such as methylmagnesium bromide, which reacts with the nitrile compound to form the desired product. The reaction is usually carried out in an anhydrous solvent like diethyl ether or tetrahydrofuran at low temperatures to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Catalysts and optimized reaction conditions are employed to maximize yield and minimize by-products. The use of automated systems and real-time monitoring ensures consistent quality and adherence to safety standards.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-Chloro-2-fluorophenyl)-2-methylpropanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines using reagents like lithium aluminum hydride.
Substitution: The chloro and fluoro groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.
Major Products
The major products formed from these reactions include carboxylic acids, primary amines, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-(5-Chloro-2-fluorophenyl)-2-methylpropanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules that target specific biological pathways.
Industry: It is used in the production of advanced materials and as a building block in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-(5-Chloro-2-fluorophenyl)-2-methylpropanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The chloro and fluoro substituents on the phenyl ring can enhance the compound’s binding affinity and specificity for these targets. The nitrile group can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target, leading to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloro-2-fluorophenylboronic acid: This compound shares the chloro and fluoro substituents on the phenyl ring but differs in its functional group, which is a boronic acid instead of a nitrile.
2-Fluoro-5-chlorobenzonitrile: This compound is structurally similar but lacks the methyl group present in 2-(5-Chloro-2-fluorophenyl)-2-methylpropanenitrile.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chloro and fluoro substituents enhances its stability and potential for selective interactions with biological targets, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C10H9ClFN |
|---|---|
Poids moléculaire |
197.63 g/mol |
Nom IUPAC |
2-(5-chloro-2-fluorophenyl)-2-methylpropanenitrile |
InChI |
InChI=1S/C10H9ClFN/c1-10(2,6-13)8-5-7(11)3-4-9(8)12/h3-5H,1-2H3 |
Clé InChI |
SAFZUZYYKYVWTP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C#N)C1=C(C=CC(=C1)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


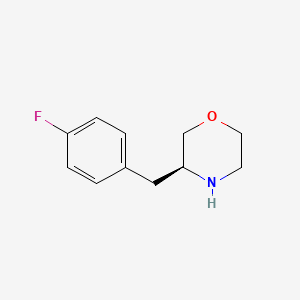
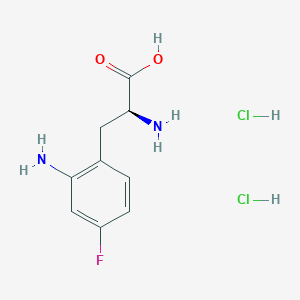
![Methyl 3-bromo-5-[1-(3-bromo-4-methoxy-5-methoxycarbonyl-phenyl)-4-hydroxy-but-1-enyl]-2-methoxy-benzoate](/img/structure/B13039390.png)



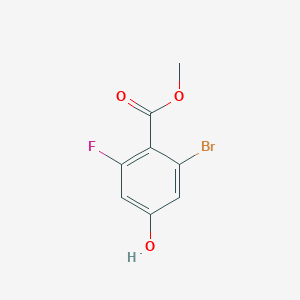
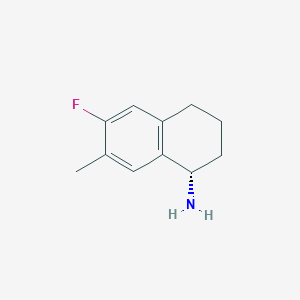


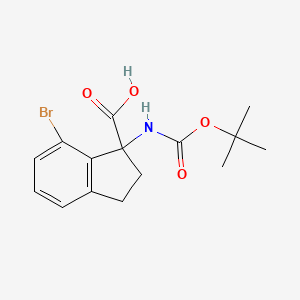


![4-Chloro-1-isobutyl-1,6-dihydropyrazolo[3,4-D]pyrrolo[2,3-B]pyridine](/img/structure/B13039456.png)
